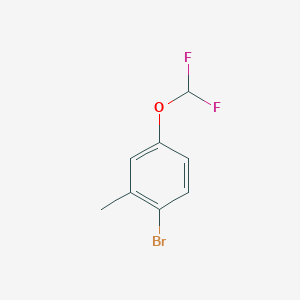

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUXVIMMCHNFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021172-76-8 | |

| Record name | 1-bromo-4-(difluoromethoxy)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Halogenation and Subsequent Functionalization

A common approach is to start with 4-bromo-2-methylphenol or 4-bromo-2-methylbenzene derivatives, then convert the phenol to the difluoromethoxy substituent. The key step involves the introduction of the difluoromethoxy group, which can be achieved via:

Difluoromethylation of phenolic hydroxyl group: This involves treating the phenol with difluorocarbene precursors or difluoromethylating agents under controlled conditions to form the -OCF2H group.

Direct nucleophilic substitution: Using difluoromethoxy anion or equivalents generated in situ to substitute a leaving group on the aromatic ring.

Use of Difluoromethoxy Precursors

The difluoromethoxy group can be introduced by reacting the corresponding hydroxy-substituted aromatic compound with difluorocarbene sources such as:

Difluoromethyl sulfonium salts or difluoromethyl halides as electrophilic difluoromethylation reagents.

The reaction conditions typically require:

- Mild to moderate heating.

- Use of polar aprotic solvents such as dimethylformamide or acetonitrile.

- Presence of base to generate the nucleophilic species.

Bromination

The bromine atom at the 1-position is often introduced via electrophilic aromatic substitution using brominating agents such as:

N-Bromosuccinimide (NBS) under mild conditions to selectively brominate the aromatic ring.

Bromine (Br2) in the presence of Lewis acids or catalysts.

The regioselectivity is influenced by the directing effects of the methyl and difluoromethoxy groups.

Specific Data and Experimental Conditions

While direct literature detailing the exact preparation of this compound is limited in the provided sources, analogous compounds and related halogenated aromatics provide insight into typical procedures:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), DMF, 0–10°C | High regioselectivity, mild conditions |

| Difluoromethoxylation | Difluorocarbene precursor, base, aprotic solvent | Requires controlled temperature and base |

| Purification | Filtration, washing with chilled water | Avoids organic solvent extraction when possible |

Research Findings and Optimization

Yield and Purity: Using NBS for bromination at low temperature (0–10°C) yields high purity brominated intermediates with minimal by-products, as demonstrated in related aromatic bromination processes.

Reaction Conditions: Avoiding harsh conditions such as strong acids or high temperatures prevents side reactions like over-bromination or decomposition of the difluoromethoxy group.

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) facilitate both bromination and difluoromethoxylation steps by stabilizing intermediates and enhancing nucleophilicity.

Step Economy: One-pot procedures combining bromination and difluoromethoxylation are under exploration to improve efficiency and reduce purification steps.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Bromination | Electrophilic aromatic substitution with NBS | NBS, DMF, 0–10°C | High selectivity, mild conditions | Requires temperature control |

| Difluoromethoxylation | Nucleophilic substitution or difluorocarbene insertion | Difluorocarbene source, base, aprotic solvent | Efficient introduction of -OCF2H | Sensitive to moisture, side reactions possible |

| Purification | Filtration and washing | Chilled water, minimal organic solvents | Simplifies isolation | Requires careful control to avoid impurities |

Notes on Stock Solution Preparation (Supporting Data)

A stock solution preparation table for 4-Bromo-1-(difluoromethoxy)-2-methylbenzene (a positional isomer closely related to the target compound) is available, indicating solubility and concentration parameters useful for handling and formulation:

| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 4.2187 | 0.8437 | 0.4219 |

| 5 | 21.0935 | 4.2187 | 2.1093 |

| 10 | 42.187 | 8.4374 | 4.2187 |

This data assists in preparing solutions for further reactions or biological testing.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), and reaction temperatures around 50-80°C.

Coupling Reactions: Palladium catalysts (e.g., Pd(OAc)2), bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products:

Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.

Coupling Reactions: Formation of biaryl compounds and other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene is in medicinal chemistry . It serves as an essential building block for synthesizing pharmaceutical compounds. Notably, it has shown potential in:

- Inhibiting β-secretase (BACE1) : This enzyme is crucial in the production of amyloid-beta peptides linked to Alzheimer's disease. Compounds derived from this compound have been investigated for their ability to inhibit BACE1 activity, potentially reducing amyloid deposition associated with Alzheimer's pathology.

- Anticancer Activity : Research indicates that derivatives of this compound may modulate signaling pathways involved in cell proliferation and apoptosis, suggesting potential anticancer properties.

Material Science

In material science , this compound is utilized in developing advanced materials such as:

- Liquid Crystals : The unique electronic properties imparted by the difluoromethoxy group make it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices.

- Organic Semiconductors : The compound's structure allows it to function effectively as a building block for organic semiconductor materials, which are critical in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry , particularly in the synthesis of agrochemicals:

- Herbicides and Insecticides : Its biological activity can disrupt essential processes in pests, making it effective as an active ingredient in herbicides and insecticides. Research has demonstrated its efficacy against various agricultural pests.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate varying levels of effectiveness, with certain derivatives demonstrating significant antibacterial activity.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

Neurodegenerative Disease Research

The potential role of this compound as a BACE inhibitor has been explored extensively. Compounds derived from this structure are being investigated for their ability to inhibit BACE activity, which could lead to therapeutic advancements in treating neurodegenerative diseases such as Alzheimer's .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(hexyloxy)-2-methylbenzene (C₁₃H₁₉BrO)

- Key Differences : The hexyloxy group (–OC₆H₁₃) introduces significant lipophilicity but lacks the electron-withdrawing properties of the difluoromethoxy group.

- Reactivity: Non-fluorinated alkoxy groups are less effective at stabilizing transition states in Pd-catalyzed reactions, leading to lower yields compared to fluorinated analogs. For example, 1-bromo-4-(difluoromethoxy)-2-methylbenzene achieves up to 93% yield in direct arylations with heteroarenes, while alkoxy-substituted analogs typically require higher catalyst loadings or longer reaction times .

1-Bromo-4-methoxy-2-methylbenzene (C₈H₉BrO)

- Electronic Profile : The methoxy group (–OCH₃) is electron-donating, reducing the electrophilicity of the benzene ring. This diminishes reactivity in Suzuki-Miyaura or Buchwald-Hartig couplings compared to the electron-deficient difluoromethoxy derivative .

Positional Isomerism: Para vs. Meta/Ortho Substitution

1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O)

- Reactivity Trends : The trifluoromethoxy group (–OCF₃) is more electron-withdrawing than difluoromethoxy, but meta-substitution reduces steric accessibility in cross-couplings. Pd-catalyzed arylations with para-substituted 1-bromo-4-(difluoromethoxy)benzene achieve higher yields (77–93%) than meta-substituted isomers under identical conditions .

1-Bromo-2-(difluoromethoxy)benzene (C₇H₅BrF₂O)

- Steric Influence : The ortho-difluoromethoxy group increases steric hindrance, yet studies show comparable reactivity to the para isomer in couplings with bulky heteroarenes like imidazo[1,2-a]pyridine (79–93% yields) .

Fluorinated vs. Non-Fluorinated Analogs

1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene (C₁₆H₂₅BrO)

1-Bromo-4-fluoro-2-methylbenzene (C₇H₆BrF)

- Electronic Effects : The absence of the difluoromethoxy group reduces electron deficiency, limiting applicability in reactions requiring strong electrophilic aromatic systems. This compound exhibits lower similarity (0.95) to the target molecule in computational analyses .

Data Tables: Structural and Reactivity Comparisons

Table 1. Structural Properties of Selected Compounds

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Feature |

|---|---|---|---|---|

| This compound | C₈H₇BrF₂O | –Br (1), –OCF₂H (4), –CH₃ (2) | 237.04 | High electrophilicity |

| 1-Bromo-4-(hexyloxy)-2-methylbenzene | C₁₃H₁₉BrO | –Br (1), –OC₆H₁₃ (4), –CH₃ (2) | 283.20 | High lipophilicity |

| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | –Br (1), –OCF₃ (3) | 235.01 | Strong electron withdrawal |

Table 2. Reactivity in Pd-Catalyzed Direct Arylation

| Compound | Heteroarene Partner | Yield (%) | Reaction Conditions |

|---|---|---|---|

| This compound | Imidazo[1,2-b]pyridazine | 93 | 1 mol% Pd(OAc)₂, KOAc, 110°C |

| 1-Bromo-2-(difluoromethoxy)benzene | Benzothiophene | 79 | Same as above |

| 1-Bromo-4-methoxy-2-methylbenzene | Imidazo[1,2-a]pyridine | <50* | Higher catalyst loading required |

*Estimated based on comparative reactivity trends .

Biologische Aktivität

1-Bromo-4-(difluoromethoxy)-2-methylbenzene, also known as 1-bromo-4-(difluoromethoxy)benzene, is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of approximately 237.04 g/mol. Its structure comprises a bromine atom, a difluoromethoxy group, and a methyl group attached to a benzene ring. This unique combination enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic applications.

The presence of the difluoromethoxy group significantly influences the compound's solubility and reactivity in various solvents, which is crucial for its applications in pharmaceuticals and other chemical syntheses. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrF2O |

| Molecular Weight | 237.04 g/mol |

| CAS Number | 1021172-76-8 |

Biological Activity

Despite limited direct studies specifically on this compound, its structural features suggest potential biological activities. The difluoromethoxy group is known to enhance biological interactions, particularly in drug design.

Potential Applications

This compound could serve as a precursor or building block in the synthesis of various biologically active compounds. Its structural analogs have shown diverse biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have been evaluated for their potential to inhibit cancer cell proliferation.

- Antiviral Effects : Structural similarities with compounds targeting viral enzymes suggest potential antiviral applications.

Research Findings

Recent literature has highlighted the significance of halogenated compounds like this compound in medicinal chemistry. For instance:

- A study indicated that halogenated benzene derivatives exhibit enhanced interactions with biological targets due to their ability to form halogen bonds, which can improve binding affinity and specificity .

- Research into similar difluoromethoxy compounds has revealed their potential as inhibitors of key enzymes involved in disease processes, such as those related to tuberculosis .

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated:

- Biphenyl Analogues : Studies on biphenyl derivatives indicated that modifications in the halogen substituents significantly affect their biological activity against Mycobacterium tuberculosis, suggesting that similar modifications in this compound could yield valuable insights into its activity .

- SARS-CoV-2 Inhibitors : Research on structurally related compounds has shown promising results in inhibiting viral proteases, indicating that further exploration of this compound could reveal potential antiviral properties .

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(difluoromethoxy)-2-methylbenzene?

Methodological Answer: The synthesis typically involves bromination and difluoromethoxy substitution on a toluene-derived precursor. A feasible route includes:

Methylation and halogenation : Start with 4-methylphenol, introduce bromine via electrophilic substitution under controlled conditions (e.g., using Br₂/FeBr₃ or NBS).

Difluoromethoxy introduction : React the brominated intermediate with difluoromethyl triflate (CF₂HOTf) or via nucleophilic substitution with a difluoromethoxide source (e.g., KF/CF₂HBr).

Purification : Column chromatography or recrystallization to isolate the product.

Key challenges include avoiding over-bromination and ensuring regioselectivity. Reaction monitoring via TLC and GC-MS is critical .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons appear as a multiplet (δ 6.8–7.4 ppm). The methyl group (CH₃) resonates as a singlet (~δ 2.3 ppm).

- The difluoromethoxy group (OCF₂H) shows splitting in ¹⁹F NMR (δ -40 to -50 ppm) and coupling with adjacent protons.

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 223 (C₇H₅BrF₂O⁺) and fragmentation patterns corresponding to Br loss (m/z 143) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups.

Q. What are its reactivity patterns in cross-coupling reactions?

Methodological Answer: The bromine atom is a prime site for Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O. Monitor via HPLC for biphenyl derivatives.

- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃ and Xantphos ligand.

The difluoromethoxy group is generally stable under these conditions but may require inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve its crystal structure?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution. Key parameters include bond lengths (C-Br ~1.90 Å, C-O ~1.36 Å) and torsion angles to confirm planar aromaticity.

- Challenges : Diffraction quality may be affected by heavy atom (Br) scattering. Anisotropic displacement parameters improve accuracy .

Q. Which computational methods predict its electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges.

- Thermochemical Analysis : Include exact exchange terms (e.g., hybrid functionals) to improve accuracy in bond dissociation energies and reaction thermodynamics .

- Solvent Effects : Apply polarizable continuum models (PCM) for solvation energy in reactions.

Q. How to resolve discrepancies between experimental and computational data?

Methodological Answer:

- Error Analysis : Compare experimental (e.g., NMR chemical shifts) with computed values. Adjust basis sets or include relativistic effects (for Br) in DFT.

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or deuterated analogs to validate reaction pathways.

- Sensitivity Testing : Vary computational parameters (e.g., functional choice, grid size) to assess robustness. Contradictions in vibrational frequencies may indicate anharmonicity or solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.